

Physicochemical properties of N-Boc-morpholine derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-N-Boc-3-morpholineacetic acid

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An In-depth Technical Guide to the Physicochemical Properties of N-Boc-Morpholine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of bioactive molecules and approved drugs.^{[1][2]} Its utility stems from its favorable physicochemical, biological, and metabolic properties, as well as its synthetic accessibility.^[2] The introduction of a tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen (N-Boc-morpholine) creates a key intermediate for synthesizing diverse derivatives. The Boc group modulates the basicity of the nitrogen, rendering the scaffold less basic than piperidine, which often leads to more attractive physicochemical properties for drug candidates.^[3]

This guide provides a comprehensive overview of the core physicochemical properties of N-Boc-morpholine and its derivatives, details the experimental protocols for their determination, and illustrates key workflows relevant to their application in drug discovery.

Core Physicochemical Properties

The physicochemical properties of N-Boc-morpholine derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters include acidity/basicity

(pKa), lipophilicity (logP/logD), and solubility. These properties are heavily influenced by the nature and position of substituents on the morpholine ring.

Properties of the Parent Scaffolds

Understanding the properties of the unprotected morpholine and the parent N-Boc-morpholine provides a baseline for evaluating derivatives. The morpholine nitrogen is basic, while the addition of the electron-withdrawing Boc group significantly reduces this basicity.

Table 1: Physicochemical Properties of Morpholine and N-Boc-Morpholine

Property	Morpholine	N-Boc-Morpholine (tert-butyl morpholine-4- carboxylate)	Data Source
Molecular Formula	C ₄ H ₉ NO	C ₉ H ₁₇ NO ₃	[4][5]
Molecular Weight	87.12 g/mol	187.24 g/mol	[4][5]
Appearance	Colorless liquid	Solid	[4][5]
Melting Point	-5 °C (23 °F)	Not specified (reported as solid)	[4]
Boiling Point	129 °C (264 °F)	Not specified	[4]
pKa	8.49	Not explicitly available (expected to be significantly lower than morpholine)	[6]
logP	-0.9 (Computed)	Not explicitly available	[6]
Solubility	Soluble in water	Not specified	[6]

Properties of N-Boc-Morpholine Derivatives

Substitution on the morpholine ring allows for the fine-tuning of its physicochemical properties to optimize for specific biological targets and desired ADME (absorption, distribution, metabolism, and excretion) profiles.

Table 2: Physicochemical Properties of Selected N-Boc-Morpholine Derivatives

Derivative Name	Molecular Formula	Molecular Weight (g/mol)	Calculated logP	TPSA (Å ²)	Physical Form	Data Source
N-Boc-morpholine-2-carboxylic acid	C ₁₀ H ₁₇ NO ₅	231.25	0.7069	76.07	Solid	[7]
(R)-4-Boc-morpholine-3-carboxylic acid	C ₁₀ H ₁₇ NO ₅	231.25	Not specified	Not specified	Powder or crystals	[8]
N-Boc-morpholine-3-carboxylic acid	C ₁₀ H ₁₇ NO ₅	231.25	Not specified	Not specified	Not specified	[9]

Experimental Protocols for Property Determination

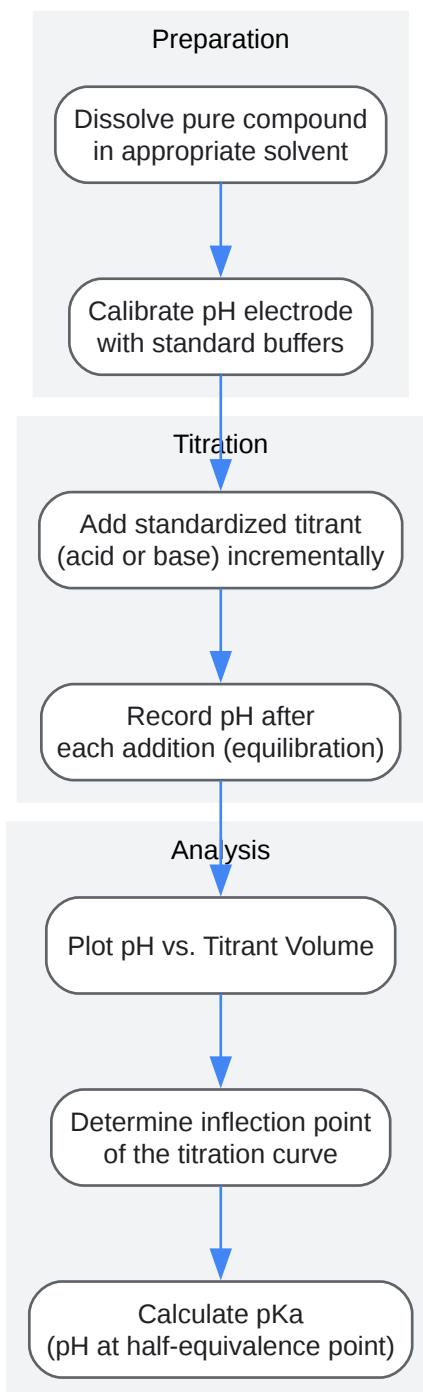
Accurate and reproducible measurement of physicochemical properties is essential in drug development. Standardized protocols are employed to ensure data consistency and reliability.

pKa Determination

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and governs its ionization state at a given pH. This is critical for solubility, permeability, and target binding.

Method 1: Potentiometric Titration Potentiometric titration is a high-precision technique and one of the most common methods for pKa determination.[\[10\]](#)[\[11\]](#)

- Principle: A solution of the compound is titrated with a standardized acid or base. The potential (voltage) is measured using a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, where the pH equals the pKa.[10][11]
- Protocol Outline:
 - Sample Preparation: A precise amount of the pure compound is dissolved in a suitable solvent (often a water-cosolvent mixture). Carbonate-free water and titrants are crucial for accuracy, especially at neutral-to-high pH.[11]
 - Titration: The solution is placed in a thermostatted vessel and a calibrated combined pH electrode is immersed. A standardized acid (e.g., HCl) or base (e.g., NaOH) is added in small, precise increments using an automated burette.
 - Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
 - Analysis: The pKa value is calculated by analyzing the shape of the titration curve. The point of maximum slope (the first derivative) or the inflection point corresponds to the equivalence point, and the pH at the half-equivalence point corresponds to the pKa.[10]



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Caption: Workflow for pKa Determination by Potentiometric Titration.

Method 2: UV-Vis Spectrophotometry This method is suitable for compounds containing a UV-active chromophore near the ionization site and can be used with lower concentrations and

smaller sample amounts than potentiometry.[\[11\]](#)

- Principle: The ultraviolet or visible absorbance spectrum of the compound is measured in a series of buffer solutions of known pH. If the ionized and non-ionized forms of the molecule have different absorbance spectra, the pKa can be determined by monitoring the change in absorbance at a specific wavelength as a function of pH.
- Protocol Outline:
 - Sample Preparation: A stock solution of the compound is prepared. A series of buffer solutions covering a wide pH range (typically spanning at least 2 pH units above and below the expected pKa) are also prepared.
 - Measurement: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis spectrum of each sample is recorded.
 - Data Analysis: The absorbance at a chosen wavelength is plotted against pH, which typically yields a sigmoidal curve. The pKa is located at the inflection point of this curve.
[\[10\]](#)

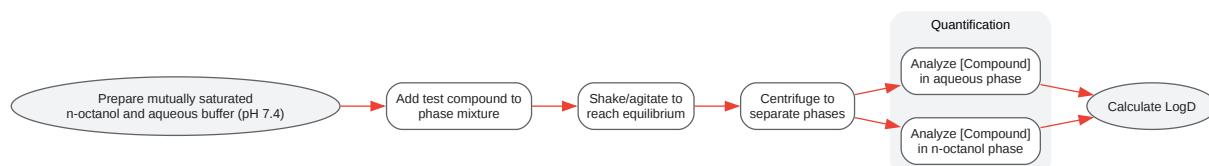
Lipophilicity (logP/logD) Determination

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter for membrane permeability and overall ADME properties. It is commonly expressed as the partition coefficient (logP) for neutral compounds or the distribution coefficient (logD) for ionizable compounds at a specific pH.

Method: Shake-Flask Method The shake-flask method is the traditional and most direct method for determining logP/logD.[\[12\]](#)[\[13\]](#)

- Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD determination). The logP/logD is the base-10 logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.
[\[14\]](#)
- Protocol Outline:

- Phase Saturation: n-octanol and the aqueous buffer are mixed and shaken vigorously (e.g., for 24 hours) to ensure mutual saturation, then allowed to separate completely.[15]
- Partitioning: A known amount of the test compound is dissolved in one of the phases (or added from a DMSO stock). The two phases are combined in a defined volume ratio in a vial.[14]
- Equilibration: The vial is shaken or agitated for a set period (e.g., 1-24 hours) to allow the compound to reach partitioning equilibrium.[12][16]
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- Quantification: A precise aliquot is carefully removed from each phase. The concentration of the compound in each aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or LC-MS.[13][16]
- Calculation: $\text{LogD} = \log_{10} ([\text{Compound}]_{\text{n-octanol}} / [\text{Compound}]_{\text{aqueous}})$



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Caption: Workflow for logD Determination by the Shake-Flask Method.

Solubility Determination

Aqueous solubility is fundamental for drug absorption and distribution. Insufficient solubility can lead to poor bioavailability and is a major reason for compound failure in drug development.[16]

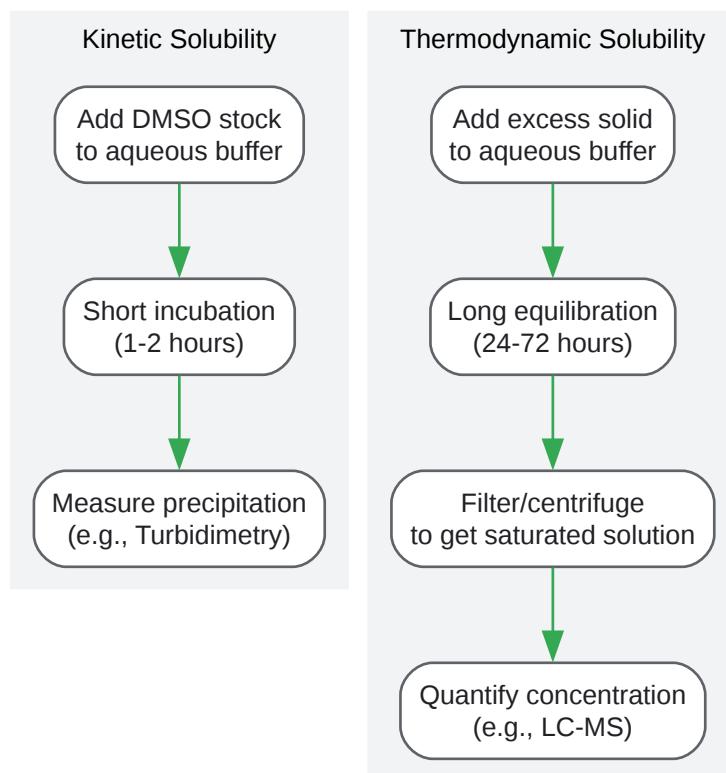
Method 1: Kinetic Solubility Assay This high-throughput method is typically used in early drug discovery for screening large numbers of compounds. It measures the solubility of a compound precipitating from a supersaturated solution (usually from a DMSO stock).[16][17]

- Principle: The compound, predissolved in DMSO, is added to an aqueous buffer. The formation of a precipitate is detected, often by turbidimetry (light scattering) or nephelometry. [16][18]
- Protocol Outline:
 - Sample Preparation: A high-concentration stock solution of the test compound is prepared in DMSO.
 - Assay: Aliquots of the DMSO stock are added to an aqueous buffer in a microplate.
 - Incubation & Measurement: The plate is shaken for a short period (e.g., 1-2 hours). The turbidity of each well is measured using a plate reader. The concentration at which precipitation occurs is defined as the kinetic solubility.[16]

Method 2: Thermodynamic Solubility Assay This method measures the true equilibrium solubility and is considered the "gold standard." It is used in later stages of drug development for lead optimization.[18][19]

- Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer over an extended period until the concentration of the dissolved compound reaches a constant maximum value.
- Protocol Outline:
 - Sample Preparation: An excess of the solid (crystalline or amorphous) compound is added to a vial containing the aqueous buffer.[16]
 - Equilibration: The vial is shaken or agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[16][19]
 - Separation: The undissolved solid is removed from the saturated solution by filtration or high-speed centrifugation.

- Quantification: The concentration of the compound in the clear filtrate or supernatant is measured by HPLC or LC-MS against a calibration curve. This concentration is the thermodynamic solubility.[16]



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Caption: Comparison of Kinetic vs. Thermodynamic Solubility Workflows.

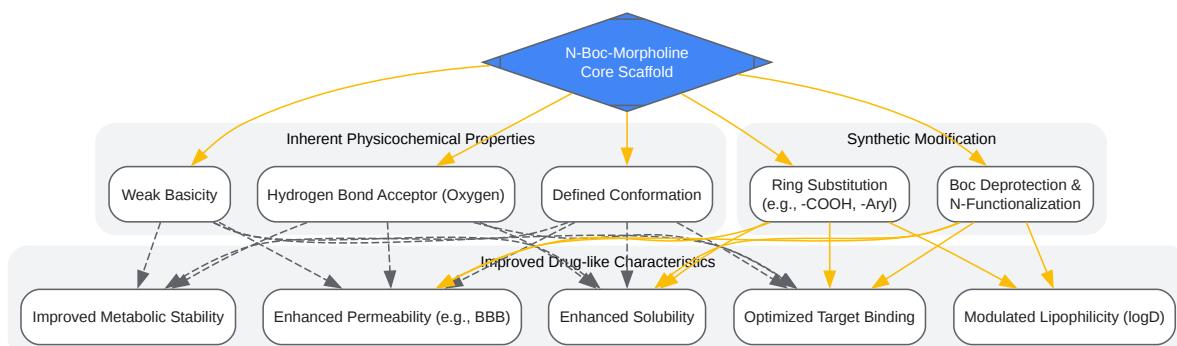
Role of the N-Boc-Morpholine Scaffold in Drug Design

The morpholine ring is not merely a passive linker but an active contributor to a molecule's biological activity and drug-like properties. Its strategic incorporation can lead to significant improvements in potency, selectivity, and pharmacokinetics.[2][20]

- Improved Pharmacokinetics: The morpholine moiety often enhances aqueous solubility and metabolic stability, contributing to better bioavailability.[1][21] Its weak basicity, particularly when N-substituted, helps avoid the liabilities associated with strongly basic amines.[3]

- Target Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the overall ring structure serves as a rigid or semi-rigid scaffold to correctly orient other pharmacophoric elements for optimal interaction with a biological target.[2][20]
- Blood-Brain Barrier (BBB) Permeability: In central nervous system (CNS) drug discovery, the morpholine scaffold provides a favorable balance of lipophilicity and hydrophilicity, which can be crucial for improving permeability across the BBB.[20]

The N-Boc protecting group is instrumental in the synthesis of these advanced derivatives, allowing for controlled and specific modifications at other positions of the morpholine ring before the nitrogen's basicity is unmasked in a final synthetic step, if desired.



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Caption: Role of N-Boc-Morpholine in Modulating Drug Properties.

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- To cite this document: BenchChem. [Physicochemical properties of N-Boc-morpholine derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152482#physicochemical-properties-of-n-boc-morpholine-derivatives>

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